molecular formula C10H6FIN2O2 B8759233 Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

Cat. No. B8759233
M. Wt: 332.07 g/mol
InChI Key: CIVNXTZRTZVOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187462B2

Procedure details

A suspension of methyl 2-amino-5-fluoro-quinazoline-7-carboxylate (4.28 g, 19.3 mmol, 1.00 equiv), CuI (1.81 g, 9.5 mmol, 0.49 equiv) and diiodomethane (7.80 mL, 96.8 mmol, 5.0 equiv) in THF (80 ml) was treated with isoamyl nitrite (7.80 mL, 58.1 mmol, 3.00 equiv) at ambient temperature, and the mixture heated to 60 ° C. After 18 h the reaction was cooled. The mixture was diluted with EtOAc (100 mL), filtered through a Celite® pad, and the dark green filtrate concentrated in vacuo to an oily residue (23.0 g) which was absorbed onto SiO2 and purified by flash chromatography eluting with an EtOAc/heptane gradient (0 to 30% EtOAc) to afford 3.54 g (55%) of methyl 5-fluoro-2-iodoquinazoline-7-carboxylate as a cream-white solid: 1H NMR (400 MHz, CDCl3) δ 9.39 (s, 1H), 8.49 (s, 1H), 7.90 (d, J=9.5 Hz, 1H), 4.02 (s, 3H); LCMS: MH+333.0
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.81 g
Type
catalyst
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][C:8]=2[F:12])[N:3]=1.[I:17]CI.N(OCCC(C)C)=O>C1COCC1.CCOC(C)=O.[Cu]I>[F:12][C:8]1[CH:7]=[C:6]([C:13]([O:15][CH3:16])=[O:14])[CH:5]=[C:4]2[C:9]=1[CH:10]=[N:11][C:2]([I:17])=[N:3]2

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
NC1=NC2=CC(=CC(=C2C=N1)F)C(=O)OC
Name
Quantity
7.8 mL
Type
reactant
Smiles
ICI
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.81 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 18 h the reaction was cooled
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
the dark green filtrate concentrated in vacuo to an oily residue (23.0 g) which
CUSTOM
Type
CUSTOM
Details
was absorbed onto SiO2
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with an EtOAc/heptane gradient (0 to 30% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=NC(=NC2=CC(=C1)C(=O)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.